An In-Depth Technical Guide to 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid (CAS 51672-79-8): A Compound with Limited Publicly Available Research Data
An In-Depth Technical Guide to 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid (CAS 51672-79-8): A Compound with Limited Publicly Available Research Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the chemical entity 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid, identified by the CAS number 51672-79-8. Despite a thorough investigation of scientific literature and chemical databases, it is evident that this specific compound is not extensively studied, with a notable absence of in-depth research on its synthesis, biological activity, and mechanism of action. This guide, therefore, serves to present the available chemical information and to contextualize the compound within the broader, well-researched fields of benzotriazine chemistry and PARP inhibition, highlighting the potential areas for future investigation.
Chemical Identity and Properties
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid is a heterocyclic organic compound.[1][2][3][4] Its structure features a benzotriazine core, a bicyclic system containing a benzene ring fused to a triazine ring, substituted with a propanoic acid group.
Table 1: Physicochemical Properties of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid
| Property | Value | Source |
| CAS Number | 51672-79-8 | [2] |
| Molecular Formula | C₁₀H₉N₃O₃ | [1][2] |
| Molecular Weight | 219.19 g/mol | [1][2][3] |
| Appearance | Solid (predicted) | [1][2] |
| InChI Key | AHKDQGZBLDBPNI-UHFFFAOYSA-N | [2] |
Synthesis and Manufacturing
A potential, though unverified, synthetic pathway for the target molecule could involve the alkylation of a 1,2,3-benzotriazin-4(3H)-one precursor with a 3-halopropanoic acid derivative.
Caption: Hypothetical synthesis of the target compound.
It is important to emphasize that this is a theoretical pathway and would require experimental validation.
Potential as a PARP Inhibitor: A Mechanistic Hypothesis
While there is no direct evidence in the scientific literature to classify 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid as a PARP (Poly (ADP-ribose) polymerase) inhibitor, its benzotriazine core is a structural motif found in various biologically active compounds, including some developed for cancer research.[6][7] PARP inhibitors are a class of targeted cancer therapies that exploit the concept of synthetic lethality.[8][9]
In cancers with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break repair (e.g., those with BRCA1/2 mutations), the cells become heavily reliant on PARP-mediated single-strand break repair.[8][9] Inhibition of PARP leads to the accumulation of single-strand breaks, which, during DNA replication, are converted into double-strand breaks.[10] In HR-deficient cancer cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[9][10]
Caption: General mechanism of PARP inhibition leading to synthetic lethality.
Given the structural similarities of the benzotriazine moiety to other heterocyclic scaffolds known to interact with enzymatic targets, it is plausible that 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid could exhibit inhibitory activity against PARP or other enzymes involved in DNA repair. However, this remains a hypothesis pending experimental verification.
Review of Biological Activities of Structurally Related Compounds
The benzotriazole and benzotriazine scaffolds are present in a wide range of compounds with demonstrated biological activities, particularly in oncology.[6][7][11]
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Anticancer Activity: Various benzotriazole derivatives have shown cytotoxic effects against a range of cancer cell lines, including breast, lung, and prostate cancer.[7] Some derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[11][12][13]
-
Enzyme Inhibition: The benzotriazole nucleus is a key component of inhibitors for various enzymes, including protein kinases, which are critical for cancer cell signaling.[7]
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Antimicrobial Activity: Certain benzotriazole derivatives have also been investigated for their antimicrobial properties.[14]
While these findings for related compounds are encouraging, it is crucial to note that biological activity is highly specific to the overall molecular structure. Therefore, direct extrapolation of these activities to 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid is not scientifically sound without dedicated experimental evaluation.
Proposed Experimental Workflow for Evaluation
For researchers interested in investigating the potential of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid, a structured experimental workflow is recommended.
Caption: A proposed workflow for the biological evaluation of the topic compound.
Step-by-Step Methodologies:
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Compound Procurement and Characterization: The compound can be sourced from commercial suppliers. Purity and structural integrity should be rigorously confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
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In Vitro PARP Inhibition Assay:
-
Utilize a commercially available PARP enzyme assay kit.
-
Prepare a dilution series of the test compound.
-
Incubate the PARP enzyme with a DNA substrate in the presence of the compound.
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Measure the incorporation of biotinylated-NAD+ to determine PARP activity.
-
Calculate the IC₅₀ value to quantify the inhibitory potency.
-
-
Cell-Based Assays:
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Cell Viability: Treat a panel of cancer cell lines, including both homologous recombination-deficient (e.g., BRCA1/2 mutant) and proficient lines, with increasing concentrations of the compound. Assess cell viability after a defined period (e.g., 72 hours) using an MTT or CellTiter-Glo assay.
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Mechanism of Action: For cell lines showing significant growth inhibition, further investigate the underlying mechanism through:
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at specific phases.
-
Apoptosis Induction: Quantify apoptosis using Annexin V/Propidium Iodide staining and flow cytometry, or by measuring caspase activation.
-
DNA Damage Response: Assess the induction of DNA double-strand breaks by immunofluorescent staining for γ-H2AX foci.
-
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Conclusion and Future Directions
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid is a chemical entity with a defined structure but a notable lack of published research regarding its biological functions. Its benzotriazine core suggests a potential for bioactivity, and its structural features could hypothetically allow for interaction with enzymatic targets such as PARP.
This technical guide has provided the available information and outlined a clear, scientifically rigorous path for future research. The primary directive for any research group interested in this compound would be to undertake the fundamental experimental work to determine its biological activity, starting with its potential as a PARP inhibitor. Such studies would be essential to ascertain whether this compound holds any promise as a therapeutic agent or a research tool in the field of oncology and DNA repair.
References
- Bryant, H. E., Schultz, N., Thomas, H. D., Parker, K. M., Flower, D., Lopez, E., ... & Jackson, S. P. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase.
- Fong, P. C., Boss, D. S., Capanu, M., O'Connor, A., Weaver, M. A., Olivia, E., ... & Aghajanian, C. (2010). Phase I study of the PARP inhibitor olaparib in combination with carboplatin in patients with advanced solid tumors. Annals of Oncology, 21(12), 2363-2368.
- Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the misunderstandings. Molecular oncology, 5(4), 387-393.
-
PubChem. (n.d.). 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid. Retrieved from [Link]
- Sonnenblick, A., de Azambuja, E., & Piccart-Gebhart, M. (2015). An update on PARP inhibitors in the management of breast cancer. Current opinion in oncology, 27(6), 476-484.
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]
-
MDPI. (2024). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Retrieved from [Link]
-
Bentham Science. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Retrieved from [Link]
-
PubMed. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Retrieved from [Link]
-
ResearchGate. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Request PDF. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(4-oxo-1,2,3-benzotriazin-3(4h)-yl)propanoic acid. Retrieved from [Link]
-
MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
-
MDPI. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Retrieved from [Link]
Sources
- 1. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid [cymitquimica.com]
- 3. 51672-79-8 | 3-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid - Moldb [moldb.com]
- 4. PubChemLite - 3-(4-oxo-1,2,3-benzotriazin-3(4h)-yl)propanoic acid (C10H9N3O3) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
